4-Fluoro-3-methyl-5-nitrobenzyl alcohol
Description
4-Fluoro-3-methyl-5-nitrobenzyl alcohol (C₈H₇FNO₃) is a substituted benzyl alcohol featuring a fluorine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position on the aromatic ring. This compound is part of a broader class of nitroaromatic alcohols, which are critical intermediates in organic synthesis for pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nitro and fluorine groups reduce electron density in the aromatic ring, influencing reactivity toward electrophilic substitution and hydrogen bonding.
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(4-fluoro-3-methyl-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO3/c1-5-2-6(4-11)3-7(8(5)9)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
WJGCECBVJJDSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])CO |
Origin of Product |
United States |
Scientific Research Applications
4-Fluoro-3-methyl-5-nitrobenzyl alcohol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Analytical Chemistry: The compound can be used as a reference standard or reagent in analytical methods for detecting and quantifying related substances.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzyl alcohol depends on its specific application and the chemical reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups (fluorine, nitro, and hydroxyl groups). These interactions can lead to changes in molecular pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-fluoro-3-methyl-5-nitrobenzyl alcohol with structurally related benzyl alcohols, focusing on molecular properties, substituent effects, and reactivity:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The nitro group (NO₂) and fluorine (F) in this compound create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution over electrophilic reactions. In contrast, 4-nitrobenzyl alcohol (without fluorine) has a lower molecular weight and higher melting point . Steric Hindrance: The methyl group at the 3-position in the target compound may slow reactions compared to 4-fluoro-3-nitrobenzyl alcohol, which lacks this substituent .
Enzymatic Reactivity: indicates that substituted benzyl alcohols exhibit variable enzymatic activity. This suggests that substituent position and type critically influence enzyme interactions.
Synthetic Utility :
- Fluorinated benzyl alcohols like 3-fluoro-5-(trifluoromethyl)benzyl alcohol are valued for their stability and applications in fluorinated polymers . The target compound’s nitro group could make it a precursor for amine derivatives via reduction.
Biological Activity
4-Fluoro-3-methyl-5-nitrobenzyl alcohol is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H6FNO3
- Molecular Weight : 173.13 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Potential
The compound's anticancer activity has been explored in various cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7):
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The results indicate a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves the modulation of specific enzymatic pathways. It is believed to inhibit key enzymes involved in cellular proliferation and survival, particularly through the following pathways:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases that play crucial roles in cancer cell signaling.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy in Vivo : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with the compound significantly reduced bacterial load compared to control groups.
- Cancer Cell Line Study : In vitro studies on MCF-7 cells indicated that treatment with the compound led to apoptosis, as evidenced by increased annexin V staining.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
